neoechinulin A

Description

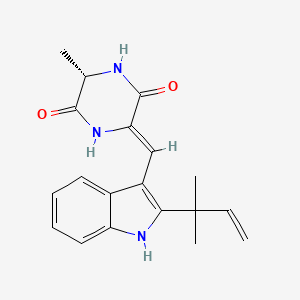

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neoechinulin A from Aspergillus Species: A Technical Guide to Its Discovery, Isolation, and Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant secondary metabolite from various fungal species, particularly within the genus Aspergillus.[1][2] Its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties, have positioned it as a promising lead molecule for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the discovery of this compound from Aspergillus species, detailing its isolation, characterization, and key biological functions with a focus on the underlying molecular mechanisms.

Data Presentation

Table 1: Production and Physicochemical Properties of this compound from Aspergillus Species

| Producing Organism | Yield (mg/g) | Molecular Formula | Molar Mass ( g/mol ) | Spectroscopic Data | Reference |

| Aspergillus amstelodami BSX001 | 1.500 | C₁₉H₂₁N₃O₂ | 323.39 | ¹H NMR, ¹³C NMR, ESI-MS | [1] |

| Aspergillus fumigatus MR2012 | 4.2 mg (from 1.1 g DCM fraction) | C₁₉H₂₁N₃O₂ | 323.1707 [M+H]⁺ | HRESIMS, ¹H NMR, ¹³C NMR | [3] |

| Aspergillus niveoglaucus | Not specified | C₁₉H₂₁N₃O₂ | Not specified | ¹H NMR, ¹³C NMR, HRESIMS | [5] |

Table 2: Biological Activities of this compound

| Activity | Assay System | Key Findings | IC₅₀ / Effective Concentration | Reference |

| Antioxidant | DPPH radical scavenging assay | Potent radical scavenging activity | 0.219 mg/mL | [1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppression of NO, PGE₂, iNOS, and COX-2 expression | 12.5–100 µM | [6] |

| Neuroprotective | SIN-1-induced cell death in NGF-differentiated PC12 cells | Cytoprotective against oxidative/nitrosative insults | Not specified | [7] |

| Neuroprotective | Peroxynitrite-induced oxidative injury in neuron-like PC12 cells | Protects against cell death | Not specified | [2] |

| Antiviral | SARS-CoV-2 Mpro inhibition assay | Significant inhibition of the main protease | 0.47 µM | [3] |

Experimental Protocols

Fungal Fermentation and Extraction of this compound

This protocol is based on the methodology for Aspergillus amstelodami BSX001.[1]

a. Fungal Culture:

-

Aspergillus amstelodami BSX001 is cultured on a solid-state fermentation medium.

-

The composition of the medium and culture conditions (temperature, duration) are critical for optimal production of this compound.

b. Ultrasound-Assisted Extraction:

-

The fermented solid medium (e.g., 3.1 kg) is mixed with ethyl acetate at a 1:2 ratio (w/v).

-

The mixture is subjected to ultrasonication in an ultrasound cleaner (40 kHz) for 120 minutes at room temperature (25 °C).

-

The ethyl acetate extract is filtered.

-

The filtrate is collected and concentrated under reduced pressure to yield a crude extract.

-

This extraction process is repeated three times to maximize the yield.

c. Optimized Extraction Parameters:

-

Solvent: 72.76% methanol in water

-

Solid-Liquid Ratio: 25 mL/g

-

Soaking Temperature: 50.8 °C

-

Soaking Time: 30 minutes prior to ultrasonication

Isolation and Purification

The crude extract is subjected to chromatographic techniques for the isolation of this compound.[3][5][8]

-

Silica Gel Column Chromatography: The crude extract is fractionated using a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[5][8]

-

Sephadex LH-20 Column Chromatography: Further purification of the fractions containing this compound is achieved using a Sephadex LH-20 column with a suitable solvent such as chloroform or methanol.[5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is performed on an RP-HPLC system with a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase.[3]

Structural Characterization

The structure of the purified this compound is confirmed by spectroscopic methods.[1][3]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, and HMBC), are employed to elucidate the complete chemical structure.

Biological Assays

a. Anti-inflammatory Activity Assay: [6]

-

RAW264.7 macrophage cells are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of this compound (12.5 µM to 100 µM) for a specific duration.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

The production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in the culture supernatant is quantified using standard assays (e.g., Griess assay for NO).

-

The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting or RT-PCR.

b. DPPH Radical Scavenging Assay: [1]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC₅₀ value is then determined.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs [mdpi.com]

- 8. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Neoechinulin A: A Technical Guide for Researchers

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Indole Alkaloid

Introduction

Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities.[1][2][3] Isolated primarily from fungal sources such as Aspergillus, Eurotium, and Microsporum species, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications.[1][2][3] Its diverse pharmacological profile encompasses anti-inflammatory, anticancer, neuroprotective, and antioxidant properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative data from key experimental assays, and detailed experimental protocols to facilitate further research.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted activities stem from its ability to interact with various molecular targets, leading to a cascade of cellular responses.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the NF-κB and p38 MAPK signaling pathways.[4][5][6] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound markedly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][5][7] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5] Furthermore, this compound inhibits the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][5][6] Mechanistically, it blocks the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus.[4][5] Additionally, it selectively inhibits the phosphorylation of p38 MAPK without affecting the ERK and JNK pathways.[4][5]

Anticancer Activity

The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells.[1][3][8] In human cervical cancer (HeLa) cells, this compound upregulates the expression of the tumor suppressor protein p53.[2][8] This, in turn, leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4][8] The activation of this intrinsic apoptotic pathway culminates in the activation of caspase-3, a key executioner caspase, leading to programmed cell death.[1][8]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties against various neurotoxins.[1][9][10] It has been shown to protect neuronal-like PC12 cells from cytotoxicity induced by peroxynitrite (ONOO-), 1-methyl-4-phenylpyridinium (MPP+), and rotenone.[1][3][10] The neuroprotective mechanism is attributed, in part, to its antioxidant and anti-nitration activities.[1][9] The cytoprotective effect is also associated with the potentiation of the cell's NAD(P)H-producing ability.[1] The C8/C9 double bond in the this compound structure is considered crucial for its cytoprotective potential.[1]

Antioxidant Activity

This compound is a recognized antioxidant, capable of scavenging free radicals.[11] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] The antioxidant properties of this compound are believed to contribute to its other biological activities, including its neuroprotective and anti-inflammatory effects.[1][9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data reported for the biological activities of this compound.

| Activity | Assay | Cell Line/Model | Parameter | Value | Reference(s) |

| Anti-inflammatory | NO Production Inhibition | LPS-stimulated RAW264.7 macrophages | IC50 | 12.5–100 µM | [1] |

| Anticancer | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 23.4 µM (Neoechinulin D) | [12] |

| Antiviral | SARS-CoV-2 Mpro Inhibition | In vitro enzymatic assay | IC50 | 0.47 µM | [13] |

Note: Data for neoechinulin D is included for comparative purposes as a related compound.

| Activity | Assay | Details | Result | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | - | IC50 = 0.587 mg/mL | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

1. Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[14]

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[15]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 3 hours.[5]

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.[5][15]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After incubation, collect the cell culture supernatant.[15]

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

-

Incubate the mixture for 15 minutes at room temperature.[15]

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.[14]

3. Western Blot Analysis for iNOS and COX-2 Expression:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]

Neuroprotection Assay in MPP+-induced PC12 Cells

1. Cell Culture and Differentiation:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.[7]

-

To induce differentiation, plate the cells on collagen-coated dishes and treat them with 50 ng/mL of nerve growth factor (NGF) for 3-5 days.[7][18]

2. Neurotoxicity Induction and Treatment:

-

Pre-treat the differentiated PC12 cells with this compound for at least 1 hour.[7]

-

Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 500 µM to 1 mM.[7][19]

3. Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[19][21]

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.[22]

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[20]

Apoptosis Assay in HeLa Cells

1. Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[22]

-

Seed the cells in 6-well plates and allow them to attach.[23]

-

Treat the cells with various concentrations of this compound for 24 hours.[24]

2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Harvest the cells by trypsinization and wash them with cold PBS.[23]

-

Resuspend the cells in 1X binding buffer.[24]

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[23][24]

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.[23][25]

3. Western Blot for Apoptosis-related Proteins:

-

Prepare cell lysates and perform western blotting as described previously.

-

Use primary antibodies against p53, Bax, Bcl-2, and cleaved caspase-3 to assess the activation of the apoptotic pathway.[26]

DPPH Radical Scavenging Assay

1. Preparation of Reagents:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[27]

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.[28]

2. Assay Procedure:

-

Add the this compound solution or standard to a solution of DPPH in a 96-well plate or cuvettes.[29]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[27][28]

3. Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[30]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Anticancer (apoptotic) signaling pathway of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-documented anti-inflammatory, anticancer, and neuroprotective activities, underpinned by its modulation of key cellular signaling pathways, make it a subject of intense research interest. This technical guide has provided a consolidated resource for researchers, summarizing the current knowledge on this compound's biological functions, presenting quantitative data for key activities, and offering detailed experimental protocols to guide future studies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and its analogs in various disease contexts.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Astaxanthin Suppresses MPP+-Induced Oxidative Damage in PC12 Cells through a Sp1/NR1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. researchgate.net [researchgate.net]

Neoechinulin A: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, a fungal-derived isoprenyl indole alkaloid, has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. By elucidating the signaling pathways, cellular processes, and key molecular players involved, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent.

Core Anticancer Mechanisms: Apoptosis Induction and Cell Cycle Arrest

The primary anticancer activities of this compound revolve around its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide, primarily through the activation of the p53 tumor suppressor protein. In human cervical carcinoma (HeLa) cells, this compound treatment leads to an upregulation of p53.[1] This activation sets off a downstream cascade of events culminating in cell death.

The p53 protein, in turn, modulates the expression of key apoptosis-regulating proteins belonging to the Bcl-2 family. Specifically, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, tipping the balance towards apoptosis. The increased level of Bax promotes the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis. Studies have demonstrated that this compound treatment leads to the activation of caspase-9 and caspase-3 in HeLa cells, leading to the final stages of programmed cell death.[1]

References

Neoechinulin A: A Technical Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, a diketopiperazine-type indole alkaloid, is a secondary metabolite produced by various fungi, including species from the genera Aspergillus and Eurotium.[1] Initially recognized for its antioxidant and neuroprotective properties, recent in vitro studies have highlighted its potential as a promising anticancer agent.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, its molecular mechanisms of action, and the experimental protocols used to elucidate these properties.

Anticancer Activity: Quantitative Analysis

This compound has demonstrated cytotoxic and antiproliferative effects against various tumor cells.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Currently, the most well-documented data pertains to its activity against human cervical cancer cells.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Effect | Source |

| HeLa | Cervical Cancer | 1.25 - 10 | Decreased proliferation, Increased apoptosis | [1] |

Further research is required to establish the IC50 values of this compound against a broader spectrum of cancer cell lines to fully characterize its anticancer profile.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. These mechanisms are orchestrated by modulating key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

This compound triggers caspase-dependent apoptosis in cancer cells, a controlled process of cell death essential for tissue homeostasis.[2] The mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1]

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c facilitates the activation of initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. This mechanism is critically dependent on the tumor suppressor protein p53.

Key Molecular Events:

-

p53 Activation: this compound treatment leads to the upregulation and activation of the p53 tumor suppressor protein.[1]

-

p21 Upregulation: Activated p53 transcriptionally upregulates the expression of p21 (also known as CIP1/WAF1), a potent cyclin-dependent kinase (CDK) inhibitor.[1]

-

CDK Inhibition: p21 binds to and inhibits the activity of cyclin-CDK complexes, which are essential for driving the cell through the different phases of the cell cycle.

-

Cell Cycle Arrest: The inhibition of CDK activity prevents the phosphorylation of key substrates required for cell cycle progression, leading to an arrest, which allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Experimental Protocols

The investigation of this compound's anticancer properties relies on a suite of standard in vitro assays. The following sections detail representative methodologies for these key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Analysis of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Treatment: Culture and treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using cell cycle analysis software.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, caspases, p53, p21).

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Following washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with a detector. The intensity of the resulting bands corresponds to the amount of target protein, which can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound has emerged as a natural compound with demonstrable anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The molecular mechanisms involving the p53 and Bcl-2 signaling pathways provide a solid foundation for its further development.

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the efficacy of this compound against a wide panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

-

In Vivo Studies: Progressing to animal models to assess the compound's therapeutic efficacy, pharmacokinetics, and safety profile in a living system.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify derivatives with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

The evidence gathered to date strongly supports continued investigation into this compound as a lead compound for the development of novel anticancer therapies.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Neoechinulin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A is a prenylated indole diketopiperazine alkaloid that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound and its analogues have been isolated from a variety of natural sources, primarily fungi, and have demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][2] The unique chemical scaffold of this compound, characterized by a diketopiperazine core derived from L-alanine and L-tryptophan with a reverse prenyl group at the C2 position of the indole ring, makes it a compelling target for natural product discovery and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly produced by various fungal species, particularly those belonging to the genera Aspergillus and Eurotium. These microorganisms have been isolated from diverse environments, including marine sediments, terrestrial soil, and as endophytes in plants. While fungi are the primary producers, stereoisomers and derivatives of this compound have also been reported in some plant species.

Fungal Sources

The most prolific fungal producers of this compound and related compounds are members of the genera Aspergillus and Eurotium. Several species within these genera have been identified as sources of this bioactive metabolite.

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Environment | Reference |

| Aspergillus amstelodami | Marine-derived | [3] |

| Aspergillus niveoglaucus | Marine sediment | |

| Aspergillus ruber | [4] | |

| Aspergillus chevalieri | [1] | |

| Eurotium cristatum | [1] | |

| Eurotium rubrum | [1] |

Plant Sources

While less common, this compound and its derivatives have been identified in a few plant species. The presence of these compounds in plants may be due to endophytic fungi residing within the plant tissues, which are the actual producers.

Table 2: Plant Sources of this compound and its Derivatives

| Plant Species | Part of Plant | Reference |

| Cannabis sativa (Hemp) | Seed | [1] |

| Tinospora sagittata | Root | [1] |

| Opuntia dillenii | [1] | |

| Cyrtomium fortunei | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized yet detailed methodology synthesized from various published procedures for the isolation of this compound from fungal cultures.

Experimental Protocol: Isolation from Aspergillus amstelodami

This protocol outlines the steps for the isolation and purification of this compound from a solid-state fermentation culture of Aspergillus amstelodami.

1. Fungal Culture and Fermentation:

-

Strain: Aspergillus amstelodami (e.g., BSX001).

-

Culture Medium: Solid rice medium.

-

Fermentation: Inoculate the solid medium with the fungal strain and incubate at 28-30°C for 10-14 days.

2. Extraction:

-

Optimized Ultrasound-Assisted Extraction:

-

Dry the fermented solid culture and grind it into a powder.

-

Suspend the powdered culture in 72.76% methanol at a solid-liquid ratio of 1:25 (g/mL).

-

Sonicate the mixture in an ultrasonic bath at 50.8°C for a specified duration (e.g., 30-60 minutes).

-

Filter the mixture and collect the supernatant. Repeat the extraction process three times to ensure maximum recovery.

-

Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning):

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to partition primarily into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction in vacuo to yield a semi-purified extract.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent (e.g., n-hexane or chloroform).

-

Dissolve the semi-purified ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or n-hexane-ethyl acetate gradient.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and UV detection at 254 nm.

-

Pool the fractions containing the compound of interest (identified by comparison with a standard, if available).

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the pooled fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing impurities of different molecular sizes.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative or semi-preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical mobile phase could be methanol:water (70:30).

-

Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 230 nm and 280 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

5. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data:

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction method. An optimized ultrasound-assisted extraction from Aspergillus amstelodami has been reported to yield up to 1.500 mg/g of the dried fungal culture.[3]

Visualizing the Isolation and Biosynthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed biosynthetic pathway.

Isolation Workflow

Caption: General workflow for the isolation of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the condensation of two amino acids, L-tryptophan and L-alanine, to form a diketopiperazine core. This core then undergoes a series of enzymatic modifications, primarily prenylation and dehydrogenation, to yield the final product.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound continues to be a molecule of significant scientific interest due to its promising pharmacological profile. Its primary production by readily culturable fungal species makes it an accessible target for natural product isolation. The methodologies outlined in this guide provide a comprehensive framework for researchers to isolate and purify this compound for further investigation. Understanding its natural sources and biosynthetic pathway is crucial for optimizing production, exploring synthetic biology approaches, and developing novel derivatives with enhanced therapeutic properties. This technical guide serves as a valuable resource for professionals in the fields of natural product chemistry, mycology, and drug discovery, facilitating the advancement of research into this important class of bioactive compounds.

References

- 1. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Neoechinulin A: A Comprehensive Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, a diketopiperazine-type indole alkaloid, has emerged as a significant natural product with a broad spectrum of biological activities.[1][2][3][4][5] Isolated primarily from fungal sources such as Aspergillus and Eurotium species, this compound has garnered considerable attention for its potential therapeutic applications.[2][6] In vitro and in vivo studies have established this compound as a promising lead molecule in several disease areas, notably as an anticancer, anti-inflammatory, and neuroprotective agent.[2][3][6] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic potential, mechanisms of action, and the experimental evidence supporting its various biological effects.

Therapeutic Potential and Biological Activities

This compound exhibits a diverse range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral activities.[2][3][4] The core structure, particularly the C8/C9 double bond which creates a conjugated system, is considered crucial for many of its biological functions, including its cytoprotective and antioxidant effects.[7]

Data Presentation: Quantitative Analysis of Bioactivities

The following tables summarize the key quantitative data from various studies, highlighting the potent therapeutic potential of this compound and its derivatives.

| Activity | Assay/Model | Test Compound | Result (IC50 / Concentration) | Reference |

| Antiviral | SARS-CoV-2 Mpro Inhibition Assay | This compound | IC50: 0.47 μM | [1] |

| Cytotoxic | PANC-1 (Pancreatic Cancer) Cell Viability | Neoechinulin D | IC50: 23.4 µM | [6] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | This compound | Dose-dependent inhibition (12.5 - 100 µM) | [8] |

| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | This compound | Dose-dependent inhibition (12.5 - 100 µM) | [8] |

| Neuroprotective | Attenuation of MPP+ induced cytotoxicity | This compound | 100 µM | [9][10] |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

Anti-inflammatory Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects by targeting the NF-κB and p38 MAPK signaling cascades in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8] This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2][8]

Anticancer Apoptotic Pathway

In cancer cells, such as human cervical carcinoma (HeLa), this compound induces apoptosis through a caspase-dependent mechanism.[3][11] It upregulates the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax.[2][3] This leads to the downregulation of anti-apoptotic proteins like Bcl-2, triggering the activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[8][12]

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in 96-well plates (1.5 x 105 cells/well) and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and absorbance is measured at 570 nm to assess cell viability.[13]

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 3 hours, followed by stimulation with 1 µg/mL of LPS for 18-24 hours.[12]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[13]

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using commercially available ELISA kits.[14]

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (iNOS, COX-2, p38, IκB-α) via Western blotting to elucidate the mechanism of action.[15]

Neuroprotective Effect in PC12 Cells

This protocol describes the assessment of this compound's ability to protect neuronal cells from neurotoxin-induced cell death.[7][9]

-

Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium. For differentiation into a neuron-like phenotype, cells are treated with Nerve Growth Factor (NGF) for 3-4 days.[7][9]

-

Treatment: Differentiated PC12 cells are pre-treated with this compound (e.g., 100 µM) for 12-24 hours.[7][9] A pre-incubation period is often essential for the protective effect.[7]

-

Induction of Cytotoxicity: Neurotoxicity is induced by adding agents like 1-methyl-4-phenylpyridinium (MPP+) (1.0 mM) or 3-morpholinosydnonimine (SIN-1), a peroxynitrite generator.[7][9]

-

Assessment of Cell Viability: After 24 hours of exposure to the neurotoxin, cell viability is quantified. The Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, is commonly used.[7][16]

-

Caspase-3 Activity Assay: To investigate the involvement of apoptosis, caspase-3 activity in the cell lysates can be measured using a fluorometric or colorimetric assay.[17]

Anticancer Apoptosis Assay in HeLa Cells

This protocol details the steps to evaluate the pro-apoptotic effects of this compound on cervical cancer cells.[18][19]

-

Cell Culture: HeLa cells are maintained in DMEM with 10% FBS.

-

Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours to determine the IC50 value.[18]

-

Apoptosis Staining (Annexin V-FITC/PI): To quantify apoptosis, treated cells are collected, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[18][19]

-

Nuclear Morphology (DAPI Staining): Cells grown on coverslips are treated with this compound, fixed, and stained with DAPI. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.[18]

-

Western Blot Analysis: To confirm the apoptotic pathway, expression levels of key proteins (p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) are analyzed in cell lysates from treated cells.[3]

Conclusion

This compound is a multifaceted natural compound with significant, experimentally-verified therapeutic potential. Its ability to modulate key signaling pathways in inflammation and cancer underscores its promise as a lead compound for drug development. The potent neuroprotective and antiviral activities further broaden its potential applications. Future research should focus on preclinical toxicological and clinical studies to validate these findings and explore the full therapeutic range of this compound and its derivatives.[2][3][6] The detailed protocols and pathway analyses provided in this guide serve as a foundation for researchers to build upon these promising results.

References

- 1. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 4. research.uees.edu.ec [research.uees.edu.ec]

- 5. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacolo… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]

cytotoxic effects of neoechinulin A on tumor cell lines

An In-depth Technical Guide on the Cytotoxic Effects of Neoechinulin A on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an indole alkaloid secondary metabolite primarily isolated from marine-derived fungi such as Aspergillus, Eurotium, and Microsporum species, has demonstrated notable cytotoxic effects against various tumor cell lines. Its mechanism of action is predominantly centered on the induction of apoptosis through the modulation of key regulatory proteins in the intrinsic cell death pathway. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and visual representations of the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. The available data is summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Duration | Assay Type | Reference |

| HeLa | Cervical Carcinoma | 1.25 - 10 | Not Specified | Not Specified | [1] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data Not Available | - | - | - |

Note: While this compound has been studied in other cell lines like the rat pheochromocytoma PC12 line, the reported IC50 values (40-200 µM) are in the context of protection against neurotoxins, not cancer cytotoxicity.[1][2]

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) in cancer cells.[3] The mechanism is initiated through the intrinsic, or mitochondrial, pathway, which is governed by the Bcl-2 family of proteins and the p53 tumor suppressor protein.[4]

Key molecular events include:

-

Activation of p53: this compound treatment leads to the upregulation of the p53 tumor suppressor protein.[1][3]

-

Modulation of Bcl-2 Family Proteins: Activated p53 subsequently alters the balance of pro- and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][4]

-

Mitochondrial Disruption: A high Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3]

-

Caspase Cascade Activation: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][4]

-

Cell Cycle Arrest: In addition to apoptosis, activated p53 can upregulate the expression of p21, a protein that inhibits cell cycle progression, leading to cell cycle arrest.[3]

This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3]

Visualized Signaling Pathways and Workflows

This compound-Induced Apoptotic Pathway

Caption: this compound apoptotic signaling cascade.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for evaluating cytotoxicity.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the cytotoxic effects of this compound.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

Materials:

-

Tumor cell lines (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[7]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5][8]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[5]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer (provided in kit)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Protocol: Protein Expression Analysis (Western Blot for Bax and Bcl-2)

Western blotting is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2, in cell lysates.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient gel)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[13]

-

Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer.[15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[16]

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometric analysis on the protein bands, normalizing the levels of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of this compound analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. kumc.edu [kumc.edu]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. edspace.american.edu [edspace.american.edu]

Neoechinulin A: A Technical Guide to its Modulation of Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, an isoprenyl indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound modulates critical signaling pathways. The information presented herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This compound has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties, making it a compelling candidate for further investigation.[1][3]

Quantitative Data on this compound's Bioactivity

The following table summarizes the key quantitative data on the effects of this compound across various experimental models. This data highlights its potency and dose-dependent activity in modulating specific cellular responses.

| Biological Effect | Experimental Model | Key Parameter | Concentration/IC50 | Observed Effect | References |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 | 12.5–100 μM | Inhibition of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β) and cytokines. | [1] |

| Anti-proliferative/Apoptotic | HeLa cells | IC50 | 1.25–10 μM | Inhibition of proliferation and induction of apoptosis. | [1] |

| Neuroprotection | PC12 cells (rotenone-induced neurotoxicity) | IC50 | 100 μM | Cytoprotection against neurotoxin-induced cell death. | [1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent suppression of iNOS and COX-2 expression. | [4][5] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent inhibition of p38 MAPK phosphorylation. | [4] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition | 12.5–100 μM | Dose-dependent inhibition of IκB-α phosphorylation and degradation. | [4] |

| Apoptosis Induction | HeLa cells | Regulation | Not specified | Down-regulation of Bcl-2 and up-regulation of Bax protein expression. | [1] |

Modulation of Signaling Pathways

This compound exerts its biological effects by targeting key nodes in several intracellular signaling cascades. The following sections detail its mechanism of action in the context of inflammation, apoptosis, and cell cycle regulation.

Anti-inflammatory Signaling: Inhibition of NF-κB and p38 MAPK Pathways

In inflammatory responses, particularly those mediated by macrophages, this compound has been shown to be a potent inhibitor of the NF-κB and p38 MAPK signaling pathways.[1][4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of these pathways, leading to the production of pro-inflammatory mediators. This compound intervenes at critical steps in this cascade.

It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include iNOS, COX-2, TNF-α, and IL-1β.[1][4] Concurrently, this compound suppresses the phosphorylation of p38 MAPK, another key kinase in the inflammatory signaling cascade that also regulates the expression of inflammatory mediators.[4][5]

Caption: this compound inhibits inflammatory pathways.

Apoptosis Induction: Modulation of the p53 and Bcl-2 Family Pathways

In the context of cancer, this compound has been shown to induce apoptosis in HeLa cervical cancer cells.[1] Its pro-apoptotic activity is mediated through the tumor suppressor protein p53 and the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.

This compound treatment leads to the upregulation of p53.[1] Activated p53 can then transcriptionally activate pro-apoptotic genes. A key aspect of this compound's action is its ability to modulate the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Specifically, it down-regulates the expression of the anti-apoptotic protein Bcl-2 and up-regulates the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]

Caption: this compound induces apoptosis in cancer cells.

Experimental Protocols

The following sections provide an overview of the methodologies used in the cited studies to investigate the effects of this compound. These are generalized protocols based on the available information and standard laboratory practices.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophages): Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Used to study anti-inflammatory effects.[4][5]

-

HeLa (Human Cervical Cancer Cells): Cultured in appropriate media (e.g., DMEM or EMEM) with 10% FBS. Used for apoptosis and anti-cancer studies.[1]

-

PC12 (Rat Pheochromocytoma Cells): Grown in RPMI-1640 medium with horse and fetal bovine serum. Used in neuroprotection assays.[1]

-

-

Treatment:

-

For anti-inflammatory assays, RAW264.7 cells are typically pre-treated with this compound (at concentrations ranging from 12.5 to 100 µM) for a specified period (e.g., 3 hours) before stimulation with LPS (e.g., 1 µg/mL).[4][6]

-

For apoptosis studies, HeLa cells are treated with varying concentrations of this compound (e.g., 1.25 to 10 µM) for 24 to 48 hours.[1]

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-1β ELISAs: The levels of these cytokines and prostaglandins in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Western blotting is employed to determine the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p38, p38, p-IκB-α, IκB-α, Bax, Bcl-2, and a loading control like β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of this compound from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacology of Neoechinulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neoechinulin A, a diketopiperazine indole alkaloid primarily isolated from fungal sources such as Aspergillus and Eurotium species, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, ranging from anti-inflammatory and neuroprotective to anticancer effects, underscore its potential as a lead molecule for drug discovery.[3][4][5] This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Core Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, which are largely attributed to its unique chemical structure, particularly the presence of a C-8/C-9 double bond.[3][6] This structural feature is crucial for its cytoprotective and antioxidant properties.[3]

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it dose-dependently suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[7][8] This suppression is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][8] The underlying mechanism for this anti-inflammatory action involves the modulation of critical signaling pathways.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties. It has been shown to protect neuronal cells, such as PC12 cells, from cytotoxicity induced by various neurotoxins, including 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite generator, and 1-methyl-4-phenylpyridinium (MPP+).[5][9][10] The cytoprotective action of this compound in neuronal cells is linked to its ability to inhibit caspase-3-like protease activation and enhance NADH-dehydrogenase activity.[10]

Anticancer Potential